molecular formula C20H15N B1369678 4-ethynyl-N,N-diphenylaniline CAS No. 205877-26-5

4-ethynyl-N,N-diphenylaniline

Cat. No.: B1369678
CAS No.: 205877-26-5
M. Wt: 269.3 g/mol
InChI Key: QDYFCLVSLUZDHB-UHFFFAOYSA-N
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Description

4-Ethynyl-N,N-diphenylaniline is an organic compound with the molecular formula C20H15N. It is a derivative of aniline, where the nitrogen atom is bonded to two phenyl groups and an ethynyl group is attached to the para position of the aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-N,N-diphenylaniline typically involves a multi-step process. One common method starts with N,N-diphenyl-4-bromoaniline. This compound undergoes a Sonogashira coupling reaction with trimethylsilyl acetylene in the presence of a palladium catalyst (Pd(PPh3)2Cl2) and copper iodide (CuI) in a solvent such as tetrahydrofuran (THF) and triethylamine (Et3N). The reaction mixture is refluxed at 70°C for several hours to yield N,N-diphenyl-4-(trimethylsilyl)ethynylaniline. The trimethylsilyl protecting group is then removed by treatment with potassium carbonate (K2CO3) in methanol (CH3OH) under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-N,N-diphenylaniline can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of saturated derivatives like ethyl-substituted anilines.

    Substitution: Formation of halogenated or nitrated derivatives of the phenyl rings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of an ethynyl group and diphenyl substitution on the aniline nitrogen. This structure provides a balance of electronic properties and steric effects, making it suitable for various advanced applications in materials science and organic electronics .

Properties

IUPAC Name

4-ethynyl-N,N-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h1,3-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYFCLVSLUZDHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609087
Record name 4-Ethynyl-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205877-26-5
Record name 4-Ethynyl-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethynyltriphenylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Ethynyl-N,N-diphenylaniline's structure in material science?

A1: this compound functions as a key building block in constructing donor-acceptor systems within nanomaterials. Its structure, featuring an electron-rich triphenylamine group (donor) and an ethynyl group (linker), makes it ideal for linking with electron-accepting units. This donor-acceptor design is crucial for applications like light harvesting and energy transfer in optoelectronic devices. []

Q2: How does this compound contribute to the development of photoactive nanoparticles?

A2: Research shows that incorporating this compound into ruthenium nanoparticles, alongside 9-vinylanthracene, creates a unique intraparticle donor-acceptor dyad. [] This combination facilitates efficient electron transfer processes within the nanoparticle upon light excitation. This controlled energy transfer within a single nanoparticle holds immense potential for applications in photocatalysis and solar energy conversion. []

Q3: Has this compound been used in the development of any specific therapeutic applications?

A3: Yes, this compound has been used to synthesize a small organic molecule (PTA) with a donor-acceptor-donor structure. This molecule self-assembles into nanoparticles (PTA-NPs) that exhibit both photothermal and photodynamic properties upon laser irradiation. [] This synergistic effect makes PTA-NPs promising candidates for cancer phototherapy.

Q4: What are the crystallographic characteristics of this compound?

A4: The crystal structure of this compound reveals two independent molecules within its asymmetric unit. [] The nitrogen atom in each molecule displays a nearly trigonal planar geometry. The crystal packing is stabilized by C—H⋯π interactions, leading to a three-dimensional network.

Q5: What research tools have been employed to study this compound?

A5: Researchers have utilized various techniques to investigate this compound, including X-ray crystallography to determine its structure, [] Nuclear Magnetic Resonance (NMR) spectroscopy to quantify ligand concentrations, and photoluminescence studies to understand its optical properties. [] Electrochemical techniques, such as cyclic voltammetry, have been used to investigate electron transfer processes in conjunction with this compound-modified nanoparticles. []

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